molecular formula C35H35ClN2O4 B3013959 4,5:4',5'-Dibenzo-1,1',3,3,3',3'-hexamethylindadicarboCyanine perchlorate CAS No. 54389-98-9

4,5:4',5'-Dibenzo-1,1',3,3,3',3'-hexamethylindadicarboCyanine perchlorate

Cat. No. B3013959
CAS RN: 54389-98-9
M. Wt: 583.13
InChI Key: SQKPXUWFYRQDQQ-UHFFFAOYSA-M
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Description

4,5:4’,5’-Dibenzo-1,1’,3,3,3’,3’-hexamethylindadicarboCyanine perchlorate, also known as DYE 391, is a heterocyclic organic compound . It has a molecular weight of 591.18 and a molecular formula of C35H43ClN2O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like melting point, boiling point, density, etc. For 4,5:4’,5’-Dibenzo-1,1’,3,3,3’,3’-hexamethylindadicarboCyanine perchlorate, the exact values of these properties aren’t available in the sources I found .

Scientific Research Applications

Optical Switching and Nonlinear Optics

A significant application of cyanine dye, specifically 1,1′,3,3,3′,3′-hexamethyl-4,4′,5,5′-dibenzo-2,2′-indotricarbocyanine perchlorate (NK-2014), is in optical switching using nematic liquid crystal. This dye, when doped in 4-cyano-4′-n-pentylbiphenyl (5CB), enhances the third-order nonlinear optical responses, making it suitable for fast all-optical switching applications (Jin, Li, Kasatani, & Okamoto, 2007).

Biosensor Development

Electropolymerization of 4-aminobenzoic acid on graphite electrodes in perchloric acid solutions has been studied for developing electrochemically functionalized platforms for biomolecule immobilization. These platforms could have applications in biosensor technology, particularly for detecting purine bases and monitoring peptide interactions (Ferreira et al., 2015).

Photoluminescence and Organic Electronics

Platinum(II) compounds, including 4,5-dimethyl-3-aryl-thiazole-2-ylidene platinum(II) acetylacetonato complexes, show efficient phosphorescent emission at room temperature. This property makes them suitable for potential applications in organic light-emitting diodes (OLEDs). These complexes are synthesized from N-arylthiazolium perchlorate and hexafluorophosphate salts, indicating a potential use for perchlorate derivatives in photoluminescent materials (Leopold et al., 2016).

Liquid Crystalline and Fire Retardant Molecules

Research on Schiff base and amide linking units based on a six-armed cyclotriphosphazene core, including benzoic acid intermediates, has shown potential in developing novel liquid crystalline and fire retardant molecules. This highlights another avenue where similar perchlorate derivatives could be relevant (Jamain, Khairuddean, & Guan-Seng, 2020).

properties

IUPAC Name

(2E)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-3a,4,5,9b-tetrahydrobenzo[e]indole;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N2.ClHO4/c1-34(2)30(36(5)28-22-20-24-14-10-12-16-26(24)32(28)34)18-8-7-9-19-31-35(3,4)33-27-17-13-11-15-25(27)21-23-29(33)37(31)6;2-1(3,4)5/h7-19,28-29,32-33H,20-23H2,1-6H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPDRECYOZLALI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(CCC3=CC=CC=C23)[N+](=C1C=CC=CC=C4C(C5C(N4C)CCC6=CC=CC=C56)(C)C)C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2C(CCC3=CC=CC=C23)[N+](=C1/C=C/C=C/C=C/4\C(C5C(N4C)CCC6=CC=CC=C56)(C)C)C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5:4',5'-Dibenzo-1,1',3,3,3',3'-hexamethylindadicarboCyanine perchlorate

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